3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid
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Overview
Description
3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired stereochemistry and functional groups present in the compound.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its molecular targets and pathways involved. This may include interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or stereochemistry. Examples may include:
- Peptides and peptidomimetics.
- Small molecule inhibitors.
- Natural products with similar structural motifs.
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups, stereochemistry, and potential biological activity. This may make it a valuable tool for scientific research or a promising candidate for drug development.
Properties
CAS No. |
95500-67-7 |
---|---|
Molecular Formula |
C33H49N5O9 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1 |
InChI Key |
MJJMPRRKYVKTAO-BVXNIFABSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |
SMILES |
CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI 186756 ICI-186756 N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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